2-Chloromethyl-2,3-dihydro-6-nitroimidazo[2,1-b]oxazole
Description
Properties
IUPAC Name |
2-(chloromethyl)-6-nitro-2,3-dihydroimidazo[2,1-b][1,3]oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClN3O3/c7-1-4-2-9-3-5(10(11)12)8-6(9)13-4/h3-4H,1-2H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMEBFJJGPLVLCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=NC(=CN21)[N+](=O)[O-])CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50994061 | |
| Record name | 2-(Chloromethyl)-6-nitro-2,3-dihydroimidazo[2,1-b][1,3]oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50994061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73332-76-0 | |
| Record name | Imidazo(2,1-b)oxazole, 2-(chloromethyl)-2,3-dihydro-6-nitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073332760 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(Chloromethyl)-6-nitro-2,3-dihydroimidazo[2,1-b][1,3]oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50994061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloromethyl-2,3-dihydro-6-nitroimidazo[2,1-b]oxazole typically involves the reaction of 2,3-dihydro-6-nitroimidazo[2,1-b]oxazole with chloromethylating agents under controlled conditions . The reaction conditions often require the use of solvents such as dichloromethane or chloroform, and the process is usually carried out at low temperatures to ensure the stability of the intermediate products .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction control systems to ensure consistent product quality. The industrial methods also incorporate purification steps such as recrystallization and chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
2-Chloromethyl-2,3-dihydro-6-nitroimidazo[2,1-b]oxazole undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The nitro group can be reduced to an amino group under specific conditions, altering the compound’s properties.
Oxidation Reactions: The compound can undergo oxidation, although this is less common due to the stability of the nitro group.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or thiols are commonly used for substitution reactions.
Oxidation: Strong oxidizing agents like potassium permanganate can be used, though this is less frequently applied.
Major Products
Scientific Research Applications
Antimicrobial Applications
One of the primary applications of 2-Chloromethyl-2,3-dihydro-6-nitroimidazo[2,1-b]oxazole is its antimicrobial activity :
- Mechanism of Action : The compound inhibits the biosynthesis of mycolic acids, essential components of the cell wall in Mycobacterium tuberculosis. This inhibition is critical for the integrity and survival of the bacteria, making it a promising candidate for antituberculosis therapy.
- Research Findings : Studies have demonstrated that derivatives of this compound exhibit potent activity against both drug-sensitive and multi-drug-resistant strains of Mycobacterium tuberculosis. This makes it particularly valuable in addressing the growing issue of antibiotic resistance in tuberculosis treatment .
Synthesis and Chemical Applications
The synthesis of this compound typically involves chloromethylation reactions with controlled conditions to ensure high purity and yield. This compound serves as a valuable building block in organic synthesis for creating more complex pharmaceutical agents.
- Synthetic Routes : The synthesis often employs chloromethylating agents under specific reaction conditions to produce high-purity compounds suitable for further research and development.
Potential in Other Therapeutic Areas
Beyond its antimicrobial properties, there is ongoing research into other potential therapeutic applications:
Case Study 1: Antimycobacterial Activity
A study published in Eur. J. Med. Chem. detailed the synthesis and biological evaluation of several nitroimidazole derivatives, including this compound. The results indicated significant bactericidal activity against Mycobacterium tuberculosis strains, showcasing the compound's potential as a lead structure for new antituberculosis drugs.
Case Study 2: Structural Modifications
Research conducted on structural analogues has emphasized how minor changes in functional groups can enhance biological activity. This highlights the importance of ongoing research into modifying this compound to improve efficacy against resistant bacterial strains.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of mycolic acid biosynthesis in Mycobacterium tuberculosis . This inhibition disrupts the formation of the mycobacterial cell envelope, leading to cell death . The molecular targets include enzymes involved in the biosynthesis pathway, and the disruption of cell wall metabolism enhances drug penetration and efficacy .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Features and Substituent Effects
The activity of nitroimidazooxazoles is highly dependent on substituents at positions 2 and 6 of the fused bicyclic system. Below is a comparative table of key analogs:
| Compound Name | Substituents (Position 2) | Core Structure | Key Activities | Clinical Status |
|---|---|---|---|---|
| CGI-17341 (5a) | Ethyl | Oxazole | Potent in vitro/in vivo Mtb activity | Preclinical |
| PA-824 | Trifluoromethoxybenzyloxy | Oxazine | Aerobic/anaerobic Mtb activity | Phase II trials |
| OPC-67683 | Trifluoromethoxyphenoxy | Oxazole | High efficacy in murine TB models | Phase III trials |
| Delamanid (OPC-67683 derivative) | Methyl-trifluoromethoxy | Oxazole | MDR-TB treatment | FDA-approved (2014) |
| 2-Chloromethyl derivative | Chloromethyl | Oxazole | Hypothesized antitubercular/antileishmanial | Not reported |
Key Observations :
- Chloromethyl vs. However, increased toxicity risks (e.g., mutagenicity) could limit utility .
- Chloromethyl vs. Trifluoromethoxy (OPC-67683) : The trifluoromethoxy group in OPC-67683 enhances metabolic stability and bioavailability, contributing to its clinical success. The chloromethyl group’s smaller size might reduce steric hindrance but increase reactivity .
Pharmacological and Mechanistic Comparisons
Antitubercular Activity
- CGI-17341 : Exhibits MIC values of 0.1–0.3 µg/mL against Mtb under aerobic conditions. Its ethyl group balances lipophilicity and metabolic stability .
- PA-824: Active against both replicating and non-replicating Mtb via F420-dependent nitroreduction. Lacks cross-resistance with first-line TB drugs .
- Chloromethyl analog: No direct data exist, but structural modeling suggests similar F420 dependency. The electron-withdrawing chloro group may accelerate nitro radical anion formation, a critical step in bactericidal activity .
Antileishmanial Activity
- 2-Ethyl and 3-Phenyl derivatives: Show IC₅₀ values of 2–5 µM against L. donovani amastigotes. Substituent bulkiness correlates with improved target binding .
- Chloromethyl analog : The chloro group’s polarity might reduce cell membrane penetration in Leishmania, but this requires experimental validation .
Biological Activity
2-Chloromethyl-2,3-dihydro-6-nitroimidazo[2,1-b]oxazole is a heterocyclic compound recognized for its significant biological activity, particularly against various bacterial strains, including Mycobacterium tuberculosis. This compound's potential as an antimicrobial agent has garnered considerable attention in medicinal chemistry and pharmacology.
- IUPAC Name : 2-(chloromethyl)-6-nitro-2,3-dihydroimidazo[2,1-b][1,3]oxazole
- Molecular Formula : C6H6ClN3O3
- Molecular Weight : 203.58 g/mol
- CAS Number : 73332-76-0
The primary mechanism of action for this compound involves the inhibition of mycolic acid biosynthesis in Mycobacterium tuberculosis. This inhibition disrupts the integrity of the bacterial cell wall, leading to cell death. The nitro group in the compound can undergo bioreduction to form reactive intermediates that interact with cellular components, potentially inhibiting key enzymes involved in bacterial metabolism and replication .
Antimicrobial Activity
Research indicates that this compound exhibits potent bactericidal effects against:
- Mycobacterium tuberculosis : Effective against both drug-sensitive and multi-drug-resistant strains.
- Other Bacterial Strains : Preliminary studies suggest activity against a range of Gram-positive and Gram-negative bacteria.
Case Studies and Research Findings
- Study on Tuberculosis Treatment :
- Phenotypic Screening for Neglected Diseases :
Data Table: Biological Activity Overview
Synthetic Routes and Industrial Production
The synthesis of this compound typically involves chloromethylating agents reacting with 2,3-dihydro-6-nitroimidazo[2,1-b]oxazole under controlled conditions. Industrial production methods include advanced reaction control systems to ensure product consistency and purity through purification techniques like recrystallization and chromatography .
Q & A
Q. Advanced
- Hypoxic models : Use the Wayne model of non-replicating Mtb persistence, with compound activity assessed via ATP depletion and nitroreductase activation.
- Aerobic models : Intracellular growth inhibition in THP-1 macrophages and mouse lung burden studies. Pharmacokinetic parameters (e.g., bioavailability, half-life) are measured in murine plasma using LC-MS/MS .
How are structure-activity relationship (SAR) studies designed to optimize antitubercular activity?
Advanced
SAR strategies focus on:
- Substituent variation : Testing phenoxymethyl, piperidinyl, and trifluoromethoxy groups for enhanced lipophilicity and target engagement.
- In vitro screening : MIC determinations against drug-sensitive (H37Rv) and resistant Mtb strains.
- In vivo validation : Efficacy in BALB/c mice infected with Mtb, monitoring lung CFU reduction over 4–8 weeks. Key metrics include ED₅₀ and selectivity indices .
What challenges arise in achieving enantiomeric purity during synthesis?
Advanced
Racemization occurs during nitroimidazole ring closure due to harsh reaction conditions (e.g., high temperatures). Mitigation strategies:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
